BenchChemオンラインストアへようこそ!

LDHA Inhibitor, 16

Surface Plasmon Resonance Fragment-Based Drug Discovery Cancer Metabolism

LDHA Inhibitor, 16 (Dimethoxybenzylidene-2-thio-imidazole-4-one derivative is a small-molecule fragment (MW 264.3 g/mol, C12H12N2O3S) that acts as a weak, non-competitive binder of human lactate dehydrogenase A (LDHA), a key glycolytic enzyme implicated in cancer metabolism. Originating from an AstraZeneca fragment-based lead generation (FBLG) campaign, this compound is structurally characterized by a 5-arylidene-2-thioimidazol-4-one core and has been crystallographically characterized bound to rat LDHA.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B7753810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDHA Inhibitor, 16
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C12H12N2O3S/c1-7-13-9-3-2-8(6-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17)
InChIKeyDNTIJCDTDDGTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LDHA Inhibitor 16: A Synthetically Tractable, Low-Molecular-Weight Chemical Probe for Lactate Dehydrogenase A Fragment-Based Screening


LDHA Inhibitor, 16 (Dimethoxybenzylidene-2-thio-imidazole-4-one derivative 1) is a small-molecule fragment (MW 264.3 g/mol, C12H12N2O3S) that acts as a weak, non-competitive binder of human lactate dehydrogenase A (LDHA), a key glycolytic enzyme implicated in cancer metabolism [1][2]. Originating from an AstraZeneca fragment-based lead generation (FBLG) campaign, this compound is structurally characterized by a 5-arylidene-2-thioimidazol-4-one core and has been crystallographically characterized bound to rat LDHA [1][3]. Unlike highly optimized nanomolar LDHA inhibitors, it retains the chemical simplicity and synthetic accessibility desirable for hit-to-lead medicinal chemistry, while also exhibiting ancillary binding affinity for cathepsin B (CTSB) [2].

Why Pan-LDHA Inhibitor Panels Cannot Substitute for LDHA Inhibitor, 16 in Fragment-Based Drug Discovery Workflows


Standard procurement decisions for LDHA inhibitors often default to potent, lead-like compounds such as FX-11 (Ki ~8 µM), GNE-140 (IC50 ~3 nM), or LDHA-IN-4/AZ33 (Kd ~93 nM) [1]. However, these advanced leads occupy substantially different chemical space from LDHA Inhibitor, 16 and exhibit divergent physicochemical and pharmacological profiles. Critically, fragment-sized starting points like LDHA Inhibitor, 16 possess binding efficiency metrics (MW 264 Da, cLogP ~1.6) that cannot be replicated by substituting a larger, more potent inhibitor—an essential consideration for fragment-based screening cascade controls, SPR-based secondary validation, and structure-guided linker design [2]. Furthermore, the compound's unique 2-thioimidazol-4-one scaffold accesses the enzyme's phosphate channel, a binding sub-pocket not exploited by more mature LDHA inhibitor series, making substitution by structurally unrelated analogs analytically invalid in comparative binding mode studies .

Quantitative Selectivity and Binding Efficiency Evidence: LDHA Inhibitor, 16 vs. Established LDHA Inhibitor Comparators


SPR Binding Affinity and Ligand Efficiency Differentiation vs. Classical Oxamate Inhibitor

LDHA Inhibitor, 16 demonstrates measurable but weak direct binding to rat LDHA by surface plasmon resonance (SPR, Kd = 500,000 nM), which translates into a ligand efficiency (LE) of ~0.12 kcal/mol per heavy atom—consistent with a validated fragment hit suitable for structure-guided optimization [1]. In contrast, the classical pyruvate-mimetic oxamate requires millimolar concentrations (>10,000,000 nM) to achieve comparable LDHA inhibition, lacks a thioimidazol-4-one pharmacophore for fragment linking, and cannot serve as a crystallographically characterized starting point for structure-based design [2]. The 5-arylidene-2-thioimidazol-4-one scaffold of LDHA Inhibitor, 16 has been confirmed by X-ray crystallography to occupy the phosphate channel of LDHA, a binding mode unattainable with oxamate [1].

Surface Plasmon Resonance Fragment-Based Drug Discovery Cancer Metabolism

Molecular Weight and Physicochemical Differentiation vs. Lead-Like LDHA Inhibitor AZ33

LDHA Inhibitor, 16 occupies purely fragment chemical space (MW 264.3 g/mol, cLogP 1.6, 0 Lipinski Rule-of-5 violations) and follows the Astex 'Rule of Three' for fragment libraries, making it directly compatible with standard fragment-screening and structure-based merging protocols [1][2]. The lead-like LDHA inhibitor LDHA-IN-4 (AZ33) is nearly twice the molecular weight (MW 497.56 g/mol) with a cLogP of >3, substantially exceeding fragment-sized parameters and limiting its utility as a starting point for scaffold-hopping or fragment-growing campaigns .

Physicochemical Property Drug-Likeness Fragment Space

Binding Mode Differentiation: Non-Competitive Phosphate-Channel Occupancy vs. NADH-Competitive Inhibitors

The Ward et al. (2012) publication explicitly describes LDHA Inhibitor, 16 as 'Compound 16' which 'contained a group with the potential to occupy the phosphate channel' of LDHA—a unique binding sub-pocket distinct from the NADH cofactor binding site targeted by many advanced inhibitors . SPR kinetic analysis confirms non-competitive binding with respect to both pyruvate substrate and NADH cofactor (Lineweaver-Burk plot analysis), ruling out both substrate-competitive and cofactor-competitive mechanisms [1]. This is in direct contrast to FX-11, a competitive LDHA inhibitor with a Ki of 8 µM that directly competes with NADH binding, making LDHA Inhibitor, 16 mechanistically and crystallographically orthogonal [2].

X-ray Crystallography Non-Competitive Inhibition Binding Mode

Off-Target Binding Profile: Cathepsin B Interaction vs. Isoform-Selective LDHA Inhibitors

DrugMAP annotation reveals that LDHA Inhibitor, 16 also binds cathepsin B (CTSB), a cysteine protease implicated in cancer invasion and drug resistance, at a therapeutically relevant target interaction level [1]. This polypharmacological profile distinguishes it from highly isoform-selective LDHA inhibitors such as LDHA-IN-104, which exhibits an LDHA IC50 of 0.87 µM with 7.9-fold selectivity over LDHB (IC50 = 6.9 µM) but lacks documented cathepsin B activity . While this ancillary activity precludes the use of LDHA Inhibitor, 16 as a clean chemical probe for LDHA monotherapy target validation, it positions the compound as a uniquely dual-targeting starting point for anti-metastatic drug design where simultaneous LDHA and cathepsin B inhibition may confer therapeutic advantage [1].

Polypharmacology Cathepsin B Target Selectivity

Optimal Procurement and Deployment Scenarios for LDHA Inhibitor, 16 in Academic and Pharmaceutical Research


Fragment-Based Screening Library Assembly and SPR Assay Validation

LDHA Inhibitor, 16 meets the Astex 'Rule of Three' criteria (MW <300 Da, cLogP ≤3, H-bond donors ≤3, acceptors ≤3) and serves as an ideal positive control fragment for calibrating SPR-based LDHA fragment screens. Its measured Kd of 500 µM by SPR (BIAcore, pH 7.5) provides a low-affinity reference point for validating sensorgram quality, assessing non-specific binding, and benchmarking hit identification thresholds in fragment library screening cascades [1]. Laboratories should procure this compound alongside structurally unrelated fragments (e.g., tetrazole-based fragments from the same Ward et al. series) to establish orthogonal binding validation protocols [2].

Structure-Based Drug Design and X-Ray Crystallography Soaking Experiments

The compound's 5-arylidene-2-thioimidazol-4-one core has been experimentally verified by X-ray crystallography to occupy the LDHA phosphate channel, providing a validated starting point for structure-guided fragment linking and growing campaigns [2]. Crystallography laboratories can use LDHA Inhibitor, 16 as a reference ligand for co-crystallization or soaking experiments with human or rat LDHA to map the phosphate channel pharmacophore and guide the design of merged or linked inhibitors that span both the phosphate channel and the adjacent NADH binding pocket [1].

Dual-Target Polypharmacology Probe Development (LDHA + Cathepsin B)

Given its annotated dual activity against LDHA and cathepsin B (CTSB) in the DrugMAP database, LDHA Inhibitor, 16 can serve as a scaffold for rationally designing multi-target anti-metastatic agents that simultaneously disrupt glycolysis (via LDHA inhibition) and extracellular matrix degradation (via cathepsin B inhibition) [3]. Medicinal chemistry teams should procure this compound as a starting template for structure-activity relationship (SAR) exploration aimed at balancing dual-target potency while optimizing selectivity over LDHB and other cathepsin isoforms. Note that its micromolar-to-millimolar affinity necessitates significant optimization, and researchers should plan for iterative synthesis campaigns.

Non-Competitive Inhibition Mechanism Benchmarking

For enzymology laboratories studying LDHA inhibition mechanisms, LDHA Inhibitor, 16 provides a well-characterized example of non-competitive inhibition distinct from the more commonly studied competitive (e.g., FX-11) and uncompetitive inhibitor classes [2][4]. It can be used as a reference standard in Lineweaver-Burk kinetic assays to demonstrate non-competitive binding behavior in teaching laboratories, assay development, or comparative enzymology studies where orthogonal binding modes require validation.

Quote Request

Request a Quote for LDHA Inhibitor, 16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.